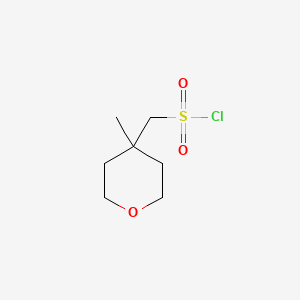

(4-Methyloxan-4-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methyloxan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . It is also known by its IUPAC name, (4-methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Methyloxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyloxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form (4-Methyloxan-4-yl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used in the reaction.

Applications De Recherche Scientifique

(4-Methyloxan-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mécanisme D'action

The mechanism of action of (4-Methyloxan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the oxane ring structure.

(4-Methyloxan-4-yl)methanesulfonyl fluoride: A related compound where the chloride is replaced with a fluoride group.

(4-Methyloxan-4-yl)methanesulfonyl bromide: Another analog with a bromide group instead of chloride.

Uniqueness

(4-Methyloxan-4-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring structure, which imparts specific chemical properties and reactivity. This structural feature allows for selective reactions and applications that are not possible with simpler sulfonyl chlorides.

Activité Biologique

(4-Methyloxan-4-yl)methanesulfonyl chloride, also known by its CAS number 1784976-29-9, is a sulfonyl chloride compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : C₇H₁₃ClO₄S

- Molecular Weight : 228.69 g/mol

- CAS Number : 1784976-29-9

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can readily react with nucleophiles, including amino acids in proteins, leading to the modification of enzymes and receptors. This reactivity allows it to influence various biochemical pathways.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack by amines or alcohols, resulting in the formation of sulfonamides or sulfonate esters.

- Acylation Reactions : It can acylate amino groups in proteins, potentially altering their function and activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development.

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Preliminary research indicates that modifications of sulfonyl chlorides can lead to compounds with anticancer properties.

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of serine proteases demonstrated that sulfonyl chlorides could effectively modify the active site of these enzymes, leading to reduced enzymatic activity. This finding highlights the potential use of this compound in designing enzyme inhibitors for therapeutic applications.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the methanesulfonyl group could enhance antimicrobial efficacy.

Data Table: Summary of Biological Activities

Safety and Toxicology

While exploring the biological activity, safety data indicate that this compound can be corrosive and cause severe skin burns and eye damage. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Propriétés

IUPAC Name |

(4-methyloxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVUTFYAVXYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.